molecular formula C12H16O3 B1630343 4-(Diethoxymethyl)benzaldehyde CAS No. 81172-89-6

4-(Diethoxymethyl)benzaldehyde

Cat. No.: B1630343
CAS No.: 81172-89-6
M. Wt: 208.25 g/mol
InChI Key: HTMXMFARWHNJDW-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)benzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, where the formyl group is substituted with a diethoxymethyl group. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and materials science.

Scientific Research Applications

4-(Diethoxymethyl)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Drug Discovery: The compound is utilized in the development of pharmaceutical agents due to its ability to form stable intermediates.

    Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and other biochemical processes

Mechanism of Action

Target of Action

The primary targets of 4-(Diethoxymethyl)benzaldehyde are currently not well-defined in the literature. This compound is a derivative of benzaldehyde, which is known to interact with various enzymes and receptors in the body. The specific targets of this compound remain to be identified .

Mode of Action

It is known that benzaldehyde derivatives can interact with biological targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. Given its structural similarity to benzaldehyde, it may potentially influence pathways where benzaldehyde and its derivatives are known to act. These could include pathways related to inflammation, pain perception, and cellular metabolism . .

Pharmacokinetics

Its molecular weight (208.25 g/mol) and its density (1.047 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It has been used in the synthesis of 4-(diethoxymethyl)benzyl alcohol

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. Specific studies investigating these effects are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diethoxymethyl)benzaldehyde can be synthesized through the acetalization of terephthalaldehyde with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the acetal. The reaction conditions generally include refluxing the mixture of terephthalaldehyde and ethanol in the presence of the acid catalyst until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of terephthalaldehyde and ethanol into a reactor with an acid catalyst. The reaction mixture is then heated under controlled conditions to ensure complete conversion. The product is purified through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(Diethoxymethyl)benzoic acid.

    Reduction: It can be reduced to form 4-(Diethoxymethyl)benzyl alcohol.

    Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The simplest aromatic aldehyde, lacking the diethoxymethyl group.

    4-(Methoxymethyl)benzaldehyde: Similar structure but with a methoxymethyl group instead of a diethoxymethyl group.

    4-(Ethoxymethyl)benzaldehyde: Similar structure but with an ethoxymethyl group instead of a diethoxymethyl group.

Uniqueness

4-(Diethoxymethyl)benzaldehyde is unique due to the presence of the diethoxymethyl group, which provides enhanced stability and reactivity compared to its simpler counterparts. This makes it a valuable intermediate in organic synthesis and other applications .

Properties

IUPAC Name

4-(diethoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMXMFARWHNJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344331
Record name 4-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81172-89-6
Record name 4-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diethoxymethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of terephthalaldehyde (10 g, 74.55 mmol), ammonium chloride (160 mg, 3.0 mmol) in ethanol (10.3 g, 223.6 mmol) was added dropwise triethoxymethane (12.15 g, 82 mmol) at 0° C. After the addition, the mixture was stirred at room temperature overnight. The mixture was concentrated, the residue was purified by silica gel chromatography to give the title compound (7.0 g, yield 50%) as a white solid. LC-MS (ESI) m/z: 209 (M+1)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Quantity
12.15 g
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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